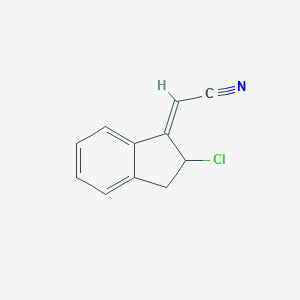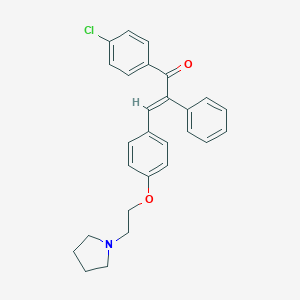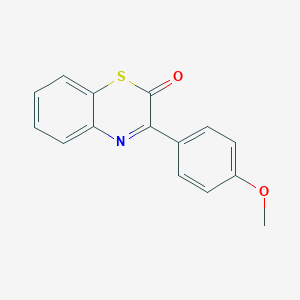
(Z)-(2-Chloroindan-1-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(2-Chloroindan-1-ylidene)acetonitrile, also known as CIAN, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CIAN is a small molecule that belongs to the class of indanone derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
作用机制
The mechanism of action of (Z)-(2-Chloroindan-1-ylidene)acetonitrile is not fully understood, but several studies have suggested that it acts by inhibiting key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of pro-inflammatory mediators. This results in a decrease in inflammation and pain.
This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the cleavage of various proteins involved in cell survival and proliferation, ultimately resulting in cell death. In addition, this compound has been shown to protect neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of various antioxidant genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various biological systems. It has been reported to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase. This results in a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This leads to the cleavage of various proteins involved in cell survival and proliferation, ultimately resulting in cell death. This compound has also been shown to protect neurons from oxidative stress by activating the Nrf2-ARE pathway, which regulates the expression of various antioxidant genes.
实验室实验的优点和局限性
(Z)-(2-Chloroindan-1-ylidene)acetonitrile has several advantages for lab experiments, including its small size, unique chemical structure, and potential therapeutic applications. However, there are also some limitations associated with its use in the laboratory. For example, the synthesis of this compound is a multi-step process that requires several reagents and a moderate yield. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on (Z)-(2-Chloroindan-1-ylidene)acetonitrile. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent.
In addition, future research could focus on the mechanism of action of this compound and its effects on various biological systems. This could lead to a better understanding of its potential therapeutic applications and help to design more effective drugs based on its chemical structure.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. Its unique chemical structure and potential therapeutic applications make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of (Z)-(2-Chloroindan-1-ylidene)acetonitrile involves a multi-step process that starts with the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(2-chlorophenyl)-2,3-dihydro-1H-indene-1-carbonitrile. This intermediate is then treated with an acid catalyst to yield this compound. The overall yield of this process is moderate, and several modifications have been proposed to improve the efficiency of the reaction.
科学研究应用
(Z)-(2-Chloroindan-1-ylidene)acetonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Several studies have reported the ability of this compound to inhibit the activity of key enzymes involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase. This makes this compound a promising candidate for the development of anti-inflammatory drugs.
In addition, this compound has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to protect neurons from oxidative stress and prevent neurodegeneration, making it a potential therapeutic agent for neurodegenerative diseases.
属性
分子式 |
C11H8ClN |
|---|---|
分子量 |
189.64 g/mol |
IUPAC 名称 |
(2Z)-2-(2-chloro-2,3-dihydroinden-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H8ClN/c12-11-7-8-3-1-2-4-9(8)10(11)5-6-13/h1-5,11H,7H2/b10-5- |
InChI 键 |
XXMYJIWLVOGMKK-YHYXMXQVSA-N |
手性 SMILES |
C1C(/C(=C\C#N)/C2=CC=CC=C21)Cl |
SMILES |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
规范 SMILES |
C1C(C(=CC#N)C2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)



